molecular formula C15H21BrN2O4 B11765967 Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate

Cat. No.: B11765967
M. Wt: 373.24 g/mol
InChI Key: KKRZVRBLFWOVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the reaction of 5-bromo-3-picolinic acid with tert-butoxycarbonyl (Boc)-protected amine and isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. The synthesis involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-bromo-3-aminomethylpicolinate: Similar structure but lacks the Boc protection.

    Isopropyl 5-chloro-3-(((tert-butoxycarbonyl)amino)methyl)picolinate: Similar structure with a chlorine atom instead of bromine.

    Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)nicotinate: Similar structure but with a nicotinic acid derivative.

Uniqueness

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to the presence of the bromine atom and the Boc-protected amine group, which confer specific reactivity and stability properties. These features make it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C15H21BrN2O4

Molecular Weight

373.24 g/mol

IUPAC Name

propan-2-yl 5-bromo-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C15H21BrN2O4/c1-9(2)21-13(19)12-10(6-11(16)8-17-12)7-18-14(20)22-15(3,4)5/h6,8-9H,7H2,1-5H3,(H,18,20)

InChI Key

KKRZVRBLFWOVOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)CNC(=O)OC(C)(C)C

Origin of Product

United States

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